

Ezetimibe-13C6 supplier and certificate of analysis

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Compound of Interest

Compound Name: Ezetimibe-13C6

Cat. No.: B1140600

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Ezetimibe-13C6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of **Ezetimibe-13C6**, a stable isotope-labeled internal standard crucial for the accurate quantification of Ezetimibe in complex biological matrices. This document details suppliers, representative analytical data, experimental protocols, and the biochemical pathways associated with Ezetimibe.

Sourcing and Quality of Ezetimibe-13C6

Ezetimibe-13C6 is a critical reagent for pharmacokinetic and metabolic studies of Ezetimibe, a cholesterol absorption inhibitor. Several reputable suppliers provide this isotopically labeled compound, typically accompanied by a Certificate of Analysis (CoA) to ensure quality and purity.

Key Suppliers:

- LGC Standards: A prominent supplier of reference materials, LGC Standards offers **Ezetimibe-13C6** and provides a detailed Certificate of Analysis with their products.[\[1\]](#)
- Simson Pharma Limited: This supplier also lists **Ezetimibe-13C6** and states that every compound is accompanied by a Certificate of Analysis.[\[2\]](#)

- Synthink Research Chemicals: Specializing in pharmaceutical impurities and reference standards, Synthink provides a Certificate of Analysis with comprehensive characterization data for their products.[\[3\]](#)

Certificate of Analysis: A Representative Overview

A Certificate of Analysis for **Ezetimibe-13C6** provides essential information regarding the identity, purity, and quality of the compound. While a specific public CoA for **Ezetimibe-13C6** is not readily available, a typical CoA for a reference standard would include the following quantitative data. The table below presents a summary of expected analytical specifications based on available information for Ezetimibe and its analogs.

Parameter	Specification	Method
Identity		
1H NMR	Conforms to structure	Nuclear Magnetic Resonance
Mass Spectrum	Conforms to structure	Mass Spectrometry
Purity		
Purity by HPLC	≥98%	High-Performance Liquid Chromatography
Isotopic Purity	≥99% atom % 13C	Mass Spectrometry
Residual Solvents	Meets USP <467> limits	Gas Chromatography
Physical Properties		
Appearance	White to off-white solid	Visual Inspection
Molecular Formula	C ₁₈ ¹³ C ₆ H ₂₁ F ₂ NO ₃	N/A
Molecular Weight	~415.4 g/mol	Calculation

Experimental Protocols for Quality Control

The quality and purity of **Ezetimibe-13C6** are critical for its use as an internal standard. The following section outlines a typical experimental protocol for the analysis of **Ezetimibe-13C6**, adapted from established methods for Ezetimibe.[\[4\]](#)[\[5\]](#)

High-Performance Liquid Chromatography (HPLC)

Method for Purity Assessment

This method is designed to separate **Ezetimibe-13C6** from potential impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Orthophosphoric acid

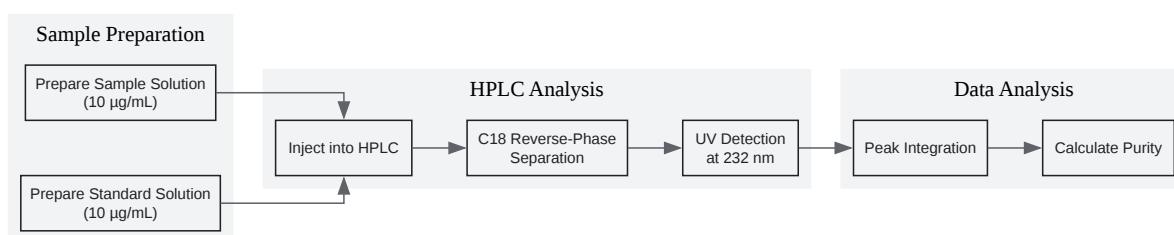
Chromatographic Conditions:

Parameter	Condition
Mobile Phase	Acetonitrile and 0.02N orthophosphoric acid (80:20, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	232 nm
Injection Volume	10 µL

Procedure:

- **Standard Solution Preparation:** Prepare a standard solution of **Ezetimibe-13C6** in the mobile phase at a concentration of approximately 10 µg/mL.

- **Sample Solution Preparation:** Prepare a sample solution of the **Ezetimibe-13C6** being tested in the mobile phase at a concentration of approximately 10 µg/mL.
- **Chromatography:** Inject the standard and sample solutions into the HPLC system.
- **Analysis:** Compare the chromatogram of the sample solution to that of the standard solution. The purity is calculated by determining the area of the main peak relative to the total area of all peaks in the chromatogram.



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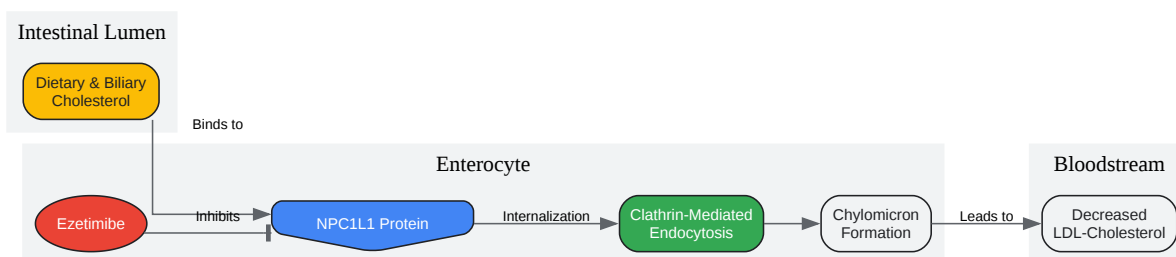
HPLC Purity Analysis Workflow

Biochemical Pathways

Understanding the mechanism of action and metabolic fate of Ezetimibe is essential for interpreting data from studies utilizing **Ezetimibe-13C6**.

Mechanism of Action: Inhibition of Cholesterol Absorption

Ezetimibe's primary mechanism of action involves the inhibition of cholesterol absorption in the small intestine. It specifically targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes. By binding to NPC1L1, Ezetimibe blocks the uptake of dietary and biliary cholesterol into the enterocytes. This leads to a decrease in the delivery of cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol from the bloodstream.



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Ezetimibe's Mechanism of Action

Metabolic Pathway: Glucuronidation

Following oral administration, Ezetimibe is rapidly and extensively metabolized, primarily in the small intestine and liver. The major metabolic pathway is glucuronidation of the phenolic hydroxyl group, a phase II metabolic reaction. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), leading to the formation of Ezetimibe-glucuronide. This active metabolite is then excreted primarily in the feces.



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Metabolic Pathway of Ezetimibe

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References

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